molecular formula C12H15ClN2S B6162213 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride CAS No. 1803572-21-5

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride

Cat. No. B6162213
CAS RN: 1803572-21-5
M. Wt: 254.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride, also known as 2-PTPA HCl, is a thiazole-based amine compound with a wide range of applications in scientific research. It is commonly used in laboratory experiments due to its highly versatile properties and its ability to act as a catalyst in various chemical reactions. 2-PTPA HCl is a white to off-white crystalline solid with a melting point of approximately 140-142°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 222.71 g/mol.

Scientific Research Applications

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl is commonly used in scientific research for its versatile properties. It is used as a catalyst in various chemical reactions and is also used as a reagent in the synthesis of other compounds. It has been used in the synthesis of various pharmaceuticals and other compounds, including antibiotics, antifungals, and anticancer agents. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl acts as a catalyst in various chemical reactions. It is able to catalyze the formation of a variety of compounds, including amines, alcohols, and other organic compounds. It is also able to catalyze the formation of polymers, as well as the formation of various pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, as well as to inhibit the production of toxins. It has also been found to have anti-inflammatory, anticoagulant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl in laboratory experiments is its versatility. It can be used as a catalyst in a variety of chemical reactions, and it can also be used as a reagent in the synthesis of other compounds. It is also relatively easy to obtain and handle, making it ideal for use in laboratory experiments. However, it should be noted that 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl is highly toxic and should be handled with caution.

Future Directions

The future of 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl is highly promising. It has already been used in the synthesis of various pharmaceuticals and other compounds, and it is expected to be used in the synthesis of more complex compounds in the future. Additionally, it is expected to be used in the development of new materials and in the development of new catalysts for chemical reactions. Finally, it is also expected to be used in the development of more efficient methods of synthesizing various compounds and materials.

Synthesis Methods

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride HCl is synthesized by the reaction of 2-aminopropane-1,3-thiazole with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified by crystallization. The reaction is typically carried out at room temperature and yields a white to off-white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form 2-(2-phenyl-1,3-thiazol-4-yl)acetophenone, which is then reacted with 2-amino-2-methyl-1-propanol to form the final product.", "Starting Materials": [ "2-bromoacetophenone", "thiosemicarbazide", "2-amino-2-methyl-1-propanol", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetophenone in ethanol and add thiosemicarbazide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the mixture and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain 2-(2-phenyl-1,3-thiazol-4-yl)acetophenone.", "Step 3: Dissolve 2-(2-phenyl-1,3-thiazol-4-yl)acetophenone in ethanol and add 2-amino-2-methyl-1-propanol. Add a catalytic amount of hydrochloric acid and heat the mixture under reflux for 6 hours.", "Step 4: Cool the mixture and adjust the pH to basic using sodium hydroxide. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by recrystallization from ethanol to obtain 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride." ] }

CAS RN

1803572-21-5

Molecular Formula

C12H15ClN2S

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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